Home > Products > Screening Compounds P147362 > Cholecystokinin 33 (10-20)
Cholecystokinin 33 (10-20) - 122998-75-8

Cholecystokinin 33 (10-20)

Catalog Number: EVT-1178251
CAS Number: 122998-75-8
Molecular Formula: C51H93N17O16S
Molecular Weight: 1232.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cholecystokinin is synthesized primarily in the enteroendocrine cells of the duodenum and jejunum. It belongs to the cholecystokinin/gastrin family of peptides, which are characterized by their role in gastrointestinal function. The classification of cholecystokinin peptides includes several forms based on their length, such as CCK-58, CCK-33, CCK-22, and CCK-8, with CCK-33 being one of the mid-sized bioactive forms .

Synthesis Analysis

The synthesis of cholecystokinin peptides involves several steps:

  1. Gene Transcription: The gene encoding cholecystokinin is transcribed into a single mRNA molecule that is approximately 750 bases long. This mRNA contains coding sequences for the preprocholecystokinin protein .
  2. Precursor Processing: The preprocholecystokinin protein, which is 115 amino acids long, undergoes proteolytic cleavage to form procholecystokinin (94 amino acids). This precursor is then further processed by endopeptidases and proprotein convertases to yield various active forms, including CCK-33 .
  3. Cleavage Specificity: The processing occurs at specific cleavage sites, primarily at monobasic and dibasic residues, resulting in shorter peptides with varying biological activities. For example, CCK-33 is generated from CCK-58 through selective cleavage .
Molecular Structure Analysis

Cholecystokinin 33 (10-20) has a specific amino acid sequence represented as follows:

  • One Letter Code: IKNLQSLDPSH
  • Three Letter Code: Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His

Molecular Weight and Formula

  • Molecular Weight: 1251.42 g/mol
  • Molecular Formula: C54H90N16O18

The structure features a carboxyamidated phenylalanine and an O-sulfated tyrosine residue, which are critical for its biological activity .

Chemical Reactions Analysis

Cholecystokinin 33 participates in several biochemical reactions:

  1. Receptor Binding: It interacts with specific receptors (CCK1 and CCK2) on target cells, leading to downstream signaling that stimulates digestive enzyme secretion and gallbladder contraction .
  2. Enzymatic Hydrolysis: In vivo, CCK-33 can be hydrolyzed by various peptidases, which can modulate its activity and bioavailability in circulation .
  3. Sulfation Reaction: The sulfation of tyrosine residues enhances the peptide's potency significantly; for instance, sulfated forms of CCK-33 exhibit much higher biological activity compared to their non-sulfated counterparts .
Mechanism of Action

Cholecystokinin 33 exerts its effects primarily through interaction with G-protein coupled receptors located on pancreatic acinar cells and gallbladder smooth muscle cells. Upon binding:

  1. Signal Transduction: Activation of these receptors leads to an increase in intracellular calcium levels and subsequent activation of protein kinase pathways.
  2. Physiological Effects:
    • Stimulates pancreatic secretion of digestive enzymes.
    • Induces gallbladder contraction for bile release.
    • Modulates gastric acid secretion.
    • Influences satiety signals in the brain .

The mechanism highlights the dual role of cholecystokinin as both a hormone and neurotransmitter within the gastrointestinal system.

Physical and Chemical Properties Analysis

Cholecystokinin 33 exhibits several notable physical and chemical properties:

  • Form: Typically supplied as a lyophilized powder for research purposes.
  • Purity: Generally exceeds 95%, ensuring reliability in experimental applications.
  • Storage Conditions: Recommended storage at -20°C to maintain stability and prevent degradation .

These properties make it suitable for various biochemical assays and physiological studies.

Applications

Cholecystokinin 33 (10-20) has several scientific applications:

  1. Research in Gastroenterology: Used to study digestive processes, particularly the regulation of enzyme secretion and gallbladder function.
  2. Pharmacological Studies: Investigated for its potential therapeutic roles in conditions such as obesity, where modulation of appetite regulation is crucial.
  3. Biomarker Development: Its levels can be measured in plasma to assess gastrointestinal health or dysfunctions related to digestive hormones .
Molecular Characterization of Cholecystokinin 33 (10-20)

Structural Analysis and Amino Acid Sequence Specificity

Cholecystokinin 33 is a 33-amino acid neuropeptide hormone with the sequence KIQRIQNDPSDRI DYMGWMDF-NH₂ (where the tyrosine residue at position 27 is sulfated). The biologically active C-terminal fragment, Cholecystokinin 33 (10-20), corresponds to residues 23–33 (DYMGWMDF-NH₂), which houses the conserved pentapeptide sequence (WMDF-NH₂) critical for receptor recognition [1] [7]. Nuclear magnetic resonance spectroscopy and fluorescence-transfer studies reveal that this fragment adopts folded conformations featuring β- and γ-turns around Gly-Trp-Met-Asp and Met-Asp-Phe-NH₂ motifs. These structural elements position aromatic residues (Tyr, Trp, Phe) for optimal receptor engagement [6]. Sulfation of Tyr²⁷ stabilizes this conformation via electrostatic interactions with Asp³², enhancing structural rigidity by 30–50% in aqueous environments compared to non-sulfated forms [6].

Table 1: Structural Features of Cholecystokinin 33 (10-20)

CharacteristicDetail
Full SequenceKIQRIQNDPSDRI DY(SO₃H)MGWMDF-NH₂
Fragment Sequence (10-20)DY(SO₃H)MGWMDF-NH₂
Key Bioactive MotifWMDF-NH₂
Dominant Secondary Structuresβ-turn (Gly²⁹-Trp³⁰-Met³¹-Asp³²); γ-turn (Met³¹-Asp³²-Phe³³-NH₂)
Stabilizing InteractionsTyr²⁷ sulfate–Asp³² salt bridge; hydrophobic core (Trp³⁰, Met³¹, Phe³³)

Biosynthesis and Post-Translational Modifications

Cholecystokinin 33 is synthesized as a 115-amino acid preprohormone in intestinal I-cells and neuronal populations. Post-translational processing involves:

  • Endoproteolytic Cleavage: Prohormone convertases (PC1/3, PC2) cleave at mono- and dibasic sites (Arg⁹⁴, Arg⁹⁸, Lys¹⁰⁵, Arg¹¹⁶) to generate intermediates like Cholecystokinin 58, Cholecystokinin 39, Cholecystokinin 33, and Cholecystokinin 22 [2] [10].
  • C-Terminal Amidation: Glycine-extended precursors undergo enzymatic amidation via peptidylglycine α-amidating monooxygenase, producing active α-amide forms [1].
  • Tyrosine O-Sulfation: Tyrosylprotein sulfotransferase mediates sulfate transfer to Tyr²⁷, a modification essential for Cholecystokinin 1 receptor affinity [1] [6]. Site-directed mutagenesis in AtT-20 cells demonstrates that disrupting cleavage sites (e.g., Arg⁹⁸ → Ala) alters processing efficiency, leading to accumulation of Cholecystokinin 33 instead of Cholecystokinin 8 [10]. Similarly, mutating the Gly-Arg-Arg amidation signal to Gly-Ala-Ala abolishes amidation, confirming the sequence’s necessity for carboxypeptidase E and amidating enzyme recognition [10].

Table 2: Key Post-Translational Modifications in Cholecystokinin 33 Maturation

ModificationEnzyme(s)Functional Impact
Endoproteolytic CleavageProhormone Convertases 1/3, 2Generates Cholecystokinin 33 from larger precursors
C-Terminal α-AmidationPeptidylglycine α-Amidating MonooxygenaseStabilizes bioactive C-terminus; enhances receptor binding
Tyrosine O-SulfationTyrosylprotein SulfotransferaseIncreases Cholecystokinin 1 receptor affinity 1000-fold
Exoproteolytic TrimmingCarboxypeptidase ERemoves C-terminal basic residues pre-amidation

Comparative Analysis with Other Cholecystokinin Isoforms

Cholecystokinin isoforms exhibit distinct tissue distributions, receptor selectivity, and metabolic stability:

  • Cholecystokinin 58: The predominant endocrine form in humans, rats, and dogs, contains the full Cholecystokinin 33 sequence plus N-terminal extensions. It demonstrates prolonged in vivo stability (plasma half-life >15 min) and sustains pancreatic secretion longer than Cholecystokinin 8 due to reduced renal clearance [4] [7].
  • Cholecystokinin 8: Dominates in the central nervous system. Despite identical receptor affinity to Cholecystokinin 33 in vitro, its shorter structure accelerates clearance (half-life <2 min), limiting peripheral effects. Intracerebroventricular injection reduces food intake but abbreviates intermeal intervals, unlike Cholecystokinin 58, which prolongs satiety [4].
  • Cholecystokinin 4: Lacks the N-terminal sulfated tyrosine and mid-region residues (Met-Gly-Trp-Met). It binds Cholecystokinin 2 receptors with nanomolar affinity but requires 10,000-fold higher concentrations to activate Cholecystokinin 1 receptors, explaining its selectivity for brain/gastric effects [8].Cholecystokinin 33 occupies an intermediate position: it is the major intestinal storage form but undergoes rapid N-terminal truncation to Cholecystokinin 8 in plasma unless samples are processed with protease inhibitors and acidification (RAPID method) [4] [7].

Table 3: Comparative Properties of Cholecystokinin Isoforms

IsoformLengthPrimary SourceReceptor AffinityKey Functional Differences
CCK-5858-aaIntestinal I-cellsCCK1 = CCK2Sustained pancreatic secretion; prolonged satiety
CCK-3333-aaIntestinal I-cellsCCK1 > CCK2 (sulfated)Intermediate stability; broad digestive effects
CCK-88-aaNeuronsCCK1 = CCK2Rapid clearance; induces pancreatitis at high doses
CCK-44-aaGastric neuronsCCK2 >>> CCK1Anxiogenic; no gallbladder/pancreatic activity

Sulfation Dynamics and Functional Implications

Tyrosine O-sulfation at position 27 is a non-templated modification defining Cholecystokinin 33’s physiological efficacy. Biochemical and pharmacological analyses reveal:

  • Receptor Selectivity: Sulfated Cholecystokinin 33 binds Cholecystokinin 1 receptors with picomolar affinity (Kd = 50 pM) but shows 100-fold lower affinity for Cholecystokinin 2 receptors. Desulfation equalizes affinity for both receptors, abolishing gallbladder contraction and pancreatic enzyme secretion [1] [8].
  • Conformational Stabilization: Sulfation promotes folding into bioactive conformations by facilitating intramolecular interactions. Nuclear magnetic resonance studies show sulfated Cholecystokinin 8 adopts compact β-turn structures, whereas desulfated forms exhibit random-coil configurations [6].
  • Pathophysiological Relevance: Impaired sulfation correlates with cholesterol gallstone disease. Cck or Cck1r knockout mice exhibit reduced gallbladder motility and increased intestinal cholesterol absorption due to loss of sulfated Cholecystokinin signaling [1]. In humans, abnormal sulfation is observed in celiac disease and obesity, contributing to motility defects [1].Notably, sulfation’s effects are receptor-subtype-specific: while essential for Cholecystokinin 1 activation, non-sulfated Cholecystokinin retains full efficacy at Cholecystokinin 2 receptors mediating gastrin-like effects (e.g., gastric acid secretion) [8]. This dichotomy enables tissue-specific regulation of Cholecystokinin responses.

Properties

CAS Number

122998-75-8

Product Name

Cholecystokinin 33 (10-20)

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C51H93N17O16S

Molecular Weight

1232.5 g/mol

InChI

InChI=1S/C51H93N17O16S/c1-8-27(6)40(68-47(80)35(24-70)66-44(77)31(16-19-85-7)61-42(75)29(13-11-18-58-51(56)57)60-38(73)22-59-41(74)28(53)23-69)49(82)67-39(26(4)5)48(81)62-30(12-9-10-17-52)43(76)65-34(21-37(55)72)46(79)64-33(20-25(2)3)45(78)63-32(50(83)84)14-15-36(54)71/h25-35,39-40,69-70H,8-24,52-53H2,1-7H3,(H2,54,71)(H2,55,72)(H,59,74)(H,60,73)(H,61,75)(H,62,81)(H,63,78)(H,64,79)(H,65,76)(H,66,77)(H,67,82)(H,68,80)(H,83,84)(H4,56,57,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1

InChI Key

WDYRRJKQWOQRLJ-HCWJCATPSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)N

Synonyms

CCK 33 (10-20)
cholecystokinin 33 (10-20)

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.